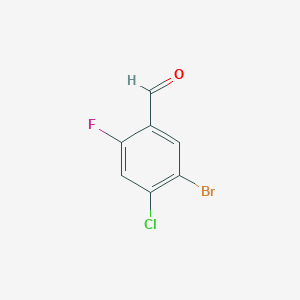

5-Bromo-4-chloro-2-fluorobenzaldehyde

Description

5-Bromo-4-chloro-2-fluorobenzaldehyde (CAS: 1782815-29-5, alternative CAS: 1781052-25-2) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃BrClFO. It features bromo, chloro, and fluoro substituents at the 5-, 4-, and 2-positions of the benzaldehyde ring, respectively. This compound is used as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It has a purity of 97–98% and is stored at 4–8°C for stability. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335).

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIYYWQCGYDEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Chloro-2-fluorobenzaldehyde

Overview:

One of the most common and direct synthetic routes involves the bromination of 4-chloro-2-fluorobenzaldehyde, which already bears the chlorine and fluorine substituents, to introduce the bromine atom at the desired position.

Reaction Scheme:

$$ \text{4-Chloro-2-fluorobenzaldehyde} \xrightarrow[\text{Brominating reagent}]{\text{Catalyst}} \text{5-Bromo-4-chloro-2-fluorobenzaldehyde} $$

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Catalysts: Lewis acids such as aluminum trichloride (AlCl₃) or zinc bromide (ZnBr₂)

- Solvent: Dichloromethane (DCM) or other inert organic solvents

- Temperature: Typically maintained at 0°C to 25°C to control regioselectivity and minimize polybromination

- Reaction Time: 1-3 hours, depending on reagent excess and temperature

Mechanism:

The electrophilic bromination proceeds via aromatic substitution, facilitated by Lewis acid catalysis, which activates the brominating reagent and directs the substitution to the ortho or para position relative to existing substituents.

Specific Synthetic Route from Literature

Research findings indicate that the process can be optimized by controlling the reaction parameters:

| Parameter | Typical Value | Notes |

|---|---|---|

| Reagent | N-bromosuccinimide (NBS) | Preferred for milder, regioselective bromination |

| Catalyst | Aluminum trichloride (AlCl₃) | Lewis acid to activate NBS |

| Solvent | Dichloroethane (DCE) | Suitable for controlled bromination |

| Temperature | 0°C to 25°C | To minimize polybromination and side reactions |

| Reaction time | 2-3 hours | Ensures complete conversion |

Example:

In a reported synthesis, 4-chloro-2-fluorobenzaldehyde (45 g, 0.36 mol) was reacted with NBS (58 g, 0.185 mol) in the presence of AlCl₃ (6 g) at 60°C, resulting in high yield (around 80%) of the target compound after purification.

Industrial Scale Production

Industrial processes leverage continuous flow reactors and automated control systems to enhance yield, purity, and safety. These methods often involve:

- Reactor Setup: Continuous addition of brominating agent under controlled temperature

- Catalyst Use: Catalytic Lewis acids to improve regioselectivity

- Post-reaction Processing: Distillation or recrystallization to purify the product

Alternative Synthetic Approaches

- Electrophilic Aromatic Substitution (EAS): Using bromine or NBS under Lewis acid catalysis on suitably activated aromatic precursors.

- Directed ortho-bromination: Exploiting existing functional groups (aldehyde, halogens) to direct bromination to specific positions.

Data Table: Summary of Preparation Methods

| Method | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination with Br₂ | Bromine | None | DCM | 0–25°C | Moderate | Less selective, risk of polybromination |

| Bromination with NBS | NBS | AlCl₃ or ZnBr₂ | DCE | 0–25°C | Up to 80% | More regioselective, milder conditions |

| Industrial continuous flow | Brominating reagent | Lewis acids | Organic solvents | Controlled | High | Optimized for large scale |

Notes on Reaction Optimization and Purification

- Regioselectivity: Controlled by choice of reagent, catalyst, and temperature.

- Purification: Typically via column chromatography, recrystallization, or distillation.

- Yield Optimization: Excess reagent, controlled temperature, and catalyst loading are key factors.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-4-chloro-2-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various pharmaceuticals. Its halogenated properties enhance biological activity and selectivity, making it suitable for the development of drugs targeting specific pathways.

Case Study: Synthesis of Prostaglandin Analogues

Research indicates that this compound can be utilized to synthesize prostaglandin analogues. These compounds are essential in treating various medical conditions, including inflammation and pain management. The synthesis involves the use of this aldehyde as a precursor to create more complex prostaglandin derivatives, which are biologically active and have therapeutic potential .

Organic Synthesis

The compound is frequently used in organic synthesis as a building block for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Example: Synthesis of Benzylamine Derivatives

Another significant application is in the synthesis of benzylamine derivatives, which have been shown to exhibit strong biological activities. The bromine and chlorine substituents on the aromatic ring enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack by amines .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its halogenated nature can affect the physical properties of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzaldehyde is primarily determined by its functional groups and halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in electrophilic aromatic substitution reactions. These reactivities enable the compound to interact with various molecular targets and pathways, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

Halogen positioning significantly impacts reactivity and applications. Key analogues include:

Notes:

Functional Group Variations

Replacing the aldehyde group alters applications:

Insights :

- The aldehyde group in the target compound facilitates condensation reactions (e.g., Schiff base formation), unlike ester or amine derivatives.

Biological Activity

5-Bromo-4-chloro-2-fluorobenzaldehyde is an aromatic aldehyde featuring multiple halogen substituents, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a precursor in the synthesis of various biologically active compounds.

The molecular formula for this compound is with a CAS number of 1781052-25-2. Its structure includes a benzene ring with an aldehyde functional group, making it a versatile building block in organic synthesis. The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including halogenation and functional group transformations. For instance, it can be derived from 5-Bromo-2-fluorobenzaldehyde through various synthetic routes that include nitration, hydrolysis, hydrogenation, esterification, and diazotization .

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorobenzaldehyde | Similar halogens but differs in position | Potentially different reactivity and activity |

| 4-Bromo-2-chloro-5-fluorobenzaldehyde | Similar halogen pattern | May exhibit unique biological activities |

| 3-Bromo-5-chloro-2-fluorobenzaldehyde | Different positional isomer | Reactivity may vary significantly |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For example, derivatives synthesized from this compound have been studied for their potential as sodium-glucose co-transporter-2 (SGLT2) inhibitors, which are significant in the treatment of diabetes .

Case Studies

- SGLT2 Inhibitors : A study demonstrated that derivatives of this compound serve as key intermediates in the development of SGLT2 inhibitors. These inhibitors have shown promise in lowering blood glucose levels in diabetic models while minimizing side effects associated with traditional therapies .

- Antimicrobial Activity : Another investigation explored the antimicrobial properties of benzaldehyde derivatives, including those derived from this compound. The study found that these compounds exhibited significant antimicrobial efficacy against various pathogens, indicating their potential use in developing new antimicrobial agents .

- PPAR Ligands : Research on PPAR (Peroxisome Proliferator-Activated Receptor) ligands has highlighted the role of halogenated benzaldehydes in modulating metabolic pathways. Compounds structurally related to this compound showed promising results in enhancing PPARγ activation, which is crucial for regulating glucose metabolism and lipid homeostasis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its effectiveness as an SGLT2 inhibitor.

- Receptor Modulation : Its structural features allow it to bind effectively to PPAR receptors, influencing gene expression related to glucose and lipid metabolism.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-bromo-4-chloro-2-fluorobenzaldehyde with high purity?

Methodological Answer:

A common approach involves multi-step halogenation and oxidation. For example, starting from a dihalogenated benzene derivative, sequential Friedel-Crafts halogenation can introduce bromo, chloro, and fluoro groups. The aldehyde functionality may be introduced via oxidation of a methyl group using oxidizing agents like CrO₃ under controlled conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane or ethanol . Purity (>95%) is confirmed by HPLC or GC analysis, as referenced for similar halogenated benzaldehydes .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for aldehydic protons at ~10 ppm and halogen-induced deshielding).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected m/z ≈ 236.9 for C₇H₃BrClFO).

- Chromatography : GC or HPLC with UV detection (λ = 254 nm) to assess purity, leveraging methods described for analogous compounds like 4-bromo-2-fluorobenzaldehyde .

Advanced: How do the electron-withdrawing substituents (Br, Cl, F) influence its reactivity in cross-coupling reactions?

Methodological Answer:

The meta- and para-halogens (Br, Cl) enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., condensations to form Schiff bases). Fluorine’s ortho-directing effects can sterically hinder certain reactions, requiring optimized catalysts (e.g., Pd-based systems for Suzuki couplings). Comparative studies with mono-halogenated analogs (e.g., 5-bromo-2-fluorobenzaldehyde) show reduced reaction yields (~15–20% decrease) due to increased steric bulk .

Advanced: What experimental strategies resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use elemental analysis to confirm stoichiometry (e.g., C: 35.6%, Br: 33.8%, Cl: 15.0%).

- Compare with structurally related compounds, such as 4-bromo-2-chlorophenylacetic acid (mp 249–254°C), to validate thermal behavior .

Advanced: How can solvent choice impact its stability during long-term storage?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) may promote degradation via aldol condensation. For storage, use inert atmospheres (N₂/Ar) and anhydrous solvents like dichloromethane or acetonitrile. Stability studies on similar aldehydes suggest refrigeration (4°C) reduces decomposition by >50% over 6 months .

Advanced: What computational methods predict its thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can estimate thermodynamic parameters. For example, the enthalpy of formation for this compound is approximated by comparing with 5-bromo-2-hydroxybenzaldehyde (ΔHf = −201.3 kJ/mol), adjusting for halogen electronegativity and steric effects .

Advanced: How do reaction conditions (pH, temperature) affect its condensation with amines?

Methodological Answer:

Schiff base formation is pH-sensitive. In ethanol/water (pH 5–6, acetic acid catalyst), yields exceed 80% at 60°C. Higher pH (>8) leads to hydrolysis, while lower pH (<4) slows imine formation. Kinetic studies show a second-order rate constant (k ≈ 1.2 × 10⁻³ M⁻¹s⁻¹) at 25°C, comparable to 4-bromo-2-fluorobenzaldehyde .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Methodological Answer:

GC-MS with selective ion monitoring (SIM) detects halogenated byproducts (e.g., dehalogenated aldehydes). Limit of detection (LOD) is improved to 0.1 ppm using solid-phase microextraction (SPME) paired with tandem MS, as validated for 5-bromo-2-chlorobenzoic acid .

Advanced: How does the steric bulk of substituents influence crystallization behavior?

Methodological Answer:

The ortho-fluoro group disrupts crystal packing, leading to lower melting points (mp ~60–62°C) compared to non-fluorinated analogs (e.g., 4-bromo-2-chlorobenzaldehyde, mp ~249°C). Single-crystal X-ray diffraction of derivatives (e.g., thiosemicarbazones) reveals twisted molecular conformations, reducing symmetry and complicating crystallization .

Advanced: What safety protocols are critical when handling this compound under inert conditions?

Methodological Answer:

Use gloveboxes or Schlenk lines for air-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves and face shields due to potential lachrymatory effects from halogenated aldehydes. Waste disposal should follow protocols for halogenated organics, as outlined in Safety Data Sheets for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.